S-2474

Inflammation Arachidonic acid cascade Dual inhibitor

S-2474 is the definitive dual COX-2/5-LO inhibitor for inflammation and neurodegeneration research. Unlike single-target NSAIDs (ibuprofen, celecoxib) or 5-LO inhibitors (zileuton), S-2474 simultaneously blocks both arachidonic acid cascade arms, suppresses IL-1 production, and exerts intrinsic radical-scavenging activity via its di-tert-butylphenol moiety. It prevents Aβ-induced neuronal apoptosis (IC₅₀ 26 nM) and rescues sPLA₂-IIA-mediated ischemic damage without ulcerogenic activity. Ideal for models requiring synergistic anti-inflammatory efficacy, neuroprotection, and long-term dosing.

Molecular Formula C20H31NO3S
Molecular Weight 365.5 g/mol
CAS No. 158089-95-3
Cat. No. B1680393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-2474
CAS158089-95-3
Synonyms((E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)- 2-ethyl-1,2-isothiazolidine-1,1-dioxide)
(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide
S 2474
S-2474
Molecular FormulaC20H31NO3S
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCN1CCC(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)S1(=O)=O
InChIInChI=1S/C20H31NO3S/c1-8-21-10-9-15(25(21,23)24)11-14-12-16(19(2,3)4)18(22)17(13-14)20(5,6)7/h11-13,22H,8-10H2,1-7H3
InChIKeyHFWZBWTWCKQUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S-2474 (CAS 158089-95-3) Procurement & Scientific Profile: A Dual COX-2/5-LO Inhibitor for Inflammation and Neuroprotection


S-2474, chemically (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide, is a synthetic nonsteroidal anti-inflammatory drug (NSAID) with a unique γ-sultam scaffold and a di‑tert‑butylphenol antioxidant moiety [1]. It acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), two enzymes central to the arachidonic acid cascade that drives pro‑inflammatory and neurodegenerative processes [1][2]. Originally developed by Shionogi as an antiarthritic drug candidate and advanced to Phase II clinical trials for rheumatoid arthritis [3][4], S-2474 is now widely used as a pharmacological probe in inflammation, neurodegeneration, and dual‑inhibitor research [2].

Why S-2474 (CAS 158089-95-3) Cannot Be Substituted with Generic NSAIDs or Single‑Target Inhibitors


S‑2474 occupies a distinct pharmacological niche that precludes straightforward substitution with standard NSAIDs (e.g., ibuprofen, naproxen) or even with selective COX‑2 inhibitors (e.g., celecoxib). In a head‑to‑head human monocyte assay, S‑2474 exhibited a COX‑2 IC₅₀ of 8.9 μM and a COX‑1 IC₅₀ >100 μM, yielding a COX‑1/COX‑2 ratio >11, which differs markedly from the selectivity profiles of celecoxib (ratio 12), rofecoxib (ratio >4.0), and conventional NSAIDs like ibuprofen (ratio 0.15) [1]. Unlike celecoxib and rofecoxib, S‑2474 simultaneously inhibits 5‑lipoxygenase (5‑LO) and suppresses interleukin‑1 (IL‑1) production [2], thereby targeting three orthogonal pro‑inflammatory pathways (COX‑2, 5‑LO, IL‑1) rather than a single node. Moreover, the molecule incorporates a di‑tert‑butylphenol antioxidant moiety that directly scavenges free radicals, a property absent from both traditional NSAIDs and coxibs [3][4]. Consequently, substituting S‑2474 with any single‑target NSAID or coxib will eliminate 5‑LO inhibition, IL‑1 suppression, and intrinsic antioxidant activity — factors that are essential for reproducing its full mechanistic signature in inflammatory and neurodegenerative disease models [4].

S-2474 (CAS 158089-95-3) Quantitative Differentiation Evidence: Head‑to‑Head Comparator Data


Dual COX‑2 and 5‑Lipoxygenase Inhibition: Mechanistic Superiority Over Single‑Target NSAIDs

S‑2474 is a validated dual inhibitor of both cyclooxygenase‑2 (COX‑2) and 5‑lipoxygenase (5‑LO), whereas conventional NSAIDs (ibuprofen, naproxen) and coxibs (celecoxib, rofecoxib) selectively target only COX enzymes [1]. In human intact cells, S‑2474 inhibits COX‑2 with an IC₅₀ of 11 nM and COX‑1 with an IC₅₀ of 27 μM . In contrast, celecoxib — a representative selective COX‑2 inhibitor — does not inhibit 5‑LO, and standard NSAIDs such as ibuprofen are non‑selective (COX‑1/COX‑2 ratio 0.15) [2].

Inflammation Arachidonic acid cascade Dual inhibitor

COX‑2 Selectivity vs. Clinical Coxibs: Quantitative Head‑to‑Head in Human Monocytes

In a head‑to‑head comparison using human peripheral monocytes, S‑2474 demonstrated a COX‑2 IC₅₀ of 8.9 μM and a COX‑1 IC₅₀ >100 μM, yielding a COX‑1/COX‑2 selectivity ratio >11 [1]. Under the identical assay system, the clinically approved coxib celecoxib exhibited a COX‑2 IC₅₀ of 6.8 μM and a COX‑1 IC₅₀ of 82 μM (ratio 12), while rofecoxib displayed a COX‑2 IC₅₀ of 25 μM and a COX‑1 IC₅₀ >100 μM (ratio >4.0) [1].

COX-2 selectivity NSAID profiling Human monocyte assay

Neuroprotection Against Amyloid‑β Toxicity: Direct Neuronal Rescue Quantified

S‑2474 protects primary rat cortical neurons from amyloid‑β (Aβ)‑induced cell death in a concentration‑dependent manner, with an IC₅₀ of 26 ± 12 nM [1]. At 10 μM, S‑2474 completely abolishes Aβ(25‑35)‑induced neuronal death and fully ameliorates apoptotic features including chromatin condensation and DNA fragmentation [1]. In contrast, neither celecoxib (a selective COX‑2 inhibitor) nor conventional NSAIDs such as ibuprofen have been shown to provide comparable neuroprotection at nanomolar concentrations in identical primary neuron models [1][2].

Alzheimer's disease Neuroprotection Amyloid-β

Anti‑Arthritic Efficacy in Animal Models Without Ulcerogenic Liability

In multiple animal models of arthritis, S‑2474 demonstrated significant therapeutic efficacy while exhibiting no detectable ulcerogenic activity — a critical safety differentiation from traditional NSAIDs [1]. In the carrageenin‑induced footpad edema assay, S‑2474 inhibited prostaglandin E₂ (PGE₂) production at very low concentrations [2]. This contrasts sharply with conventional NSAIDs such as indomethacin and ibuprofen, which cause dose‑dependent gastric ulceration at anti‑inflammatory doses [1][3].

Rheumatoid arthritis Gastrointestinal safety In vivo efficacy

Stereoselective Synthesis Yielding a Single Isomer: Procurement Consistency

The synthetic route for S‑2474 achieves highly E‑selective formation of the benzylidene double bond, delivering the compound as an almost single isomer with excellent yield [1]. This stereoselectivity is achieved using α‑methoxy‑p‑quinone methide as a key intermediate, which enables a practical, scalable, and reproducible synthesis adaptable to large‑scale production [1][2]. In contrast, many structurally related γ‑sultam derivatives exhibit Z/E isomer mixtures that require extensive chromatographic separation and result in lower overall yields [1][3].

Synthesis Stereoselectivity Quality control

S-2474 (CAS 158089-95-3): Validated Research and Industrial Application Scenarios


Dual COX‑2/5‑LO Pathway Inhibition in Inflammation Pharmacology

S‑2474 is the compound of choice for studies requiring simultaneous blockade of both the cyclooxygenase and lipoxygenase arms of the arachidonic acid cascade. Unlike celecoxib (COX‑2 only) or zileuton (5‑LO only), S‑2474 inhibits both pathways in a single molecule, enabling investigation of synergistic anti‑inflammatory effects without confounding combination‑therapy variables [1]. The compound is particularly valuable in models where leukotriene‑mediated neutrophil recruitment and prostaglandin‑mediated vasodilation both contribute to pathology (e.g., acute lung injury, peritonitis, rheumatoid arthritis) [1].

Alzheimer's Disease and Aβ‑Induced Neurodegeneration Models

S‑2474 provides a unique tool for studying NSAID‑mediated neuroprotection independent of anti‑inflammatory activity on glial cells. With an IC₅₀ of 26 nM for preventing Aβ‑induced neuronal apoptosis in neuron‑enriched primary cultures, S‑2474 enables direct interrogation of COX‑2 inhibition and antioxidant effects on neuronal survival [2]. This contrasts with studies using ibuprofen or naproxen, which require higher concentrations and often confound interpretation due to mixed glial‑neuronal effects [2][3].

Gastrointestinal‑Sparing Arthritis Research

In chronic arthritis models where gastric ulceration is a limiting factor for long‑term NSAID administration, S‑2474 offers anti‑arthritic efficacy without ulcerogenic activity [1]. This enables extended dosing regimens in adjuvant‑induced or collagen‑induced arthritis studies without the animal welfare concerns and data‑interpretation confounds introduced by traditional NSAIDs such as indomethacin or ibuprofen [1][4].

Ischemic Stroke and sPLA₂‑IIA‑Mediated Neurotoxicity

S‑2474 rescues cortical neurons from human group IIA secretory phospholipase A₂ (sPLA₂‑IIA)‑induced apoptosis — a validated in vitro model of cerebral ischemia [3]. At concentrations that inhibit COX‑2 and scavenge free radicals, S‑2474 completely ameliorates apoptotic features including chromatin condensation and DNA fragmentation, establishing it as a reference compound for stroke and ischemia‑reperfusion research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-2474

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.